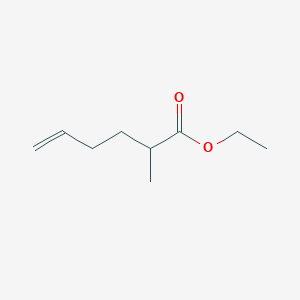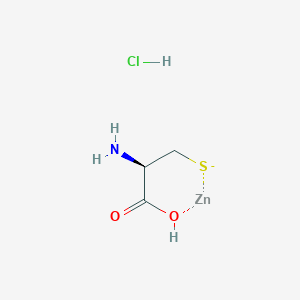
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride is a complex compound that combines the properties of an amino acid derivative with those of a zinc complex
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride typically involves the reaction of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate with zinc chloride in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonates, thiols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential role in enzyme inhibition and as a zinc ionophore.
Medicine: Explored for its therapeutic potential in treating zinc deficiency and as an antimicrobial agent.
Industry: Utilized in the development of zinc-based catalysts and in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride involves its interaction with biological molecules through its zinc ion. The zinc ion can coordinate with various functional groups in proteins and enzymes, altering their activity. This coordination can inhibit or activate enzymatic reactions, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;nickel;chloride
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;copper;chloride
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;iron;chloride
Uniqueness
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride is unique due to its specific coordination with zinc, which imparts distinct biochemical properties. Zinc is an essential trace element in biological systems, and its coordination with this compound can lead to unique biological activities not observed with other metal complexes.
Propiedades
Fórmula molecular |
C3H7ClNO2SZn- |
|---|---|
Peso molecular |
222.0 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride |
InChI |
InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/p-1/t2-;;/m0../s1 |
Clave InChI |
URVUGDDHSBUGFB-JIZZDEOASA-M |
SMILES isomérico |
C([C@@H](C(=O)O)N)[S-].Cl.[Zn] |
SMILES canónico |
C(C(C(=O)O)N)[S-].Cl.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


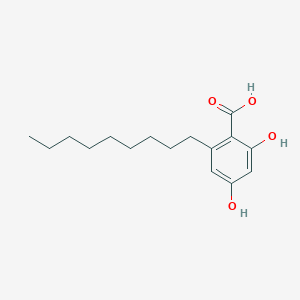
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
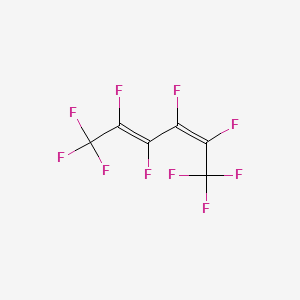
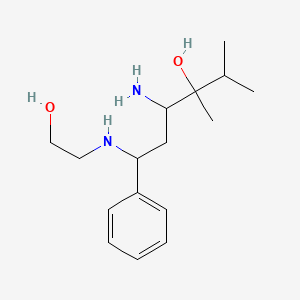
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
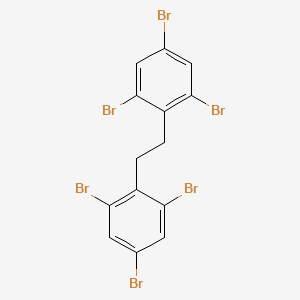
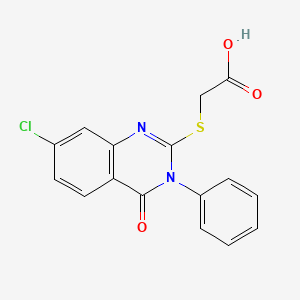

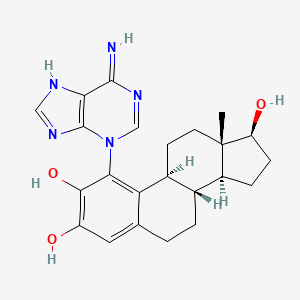
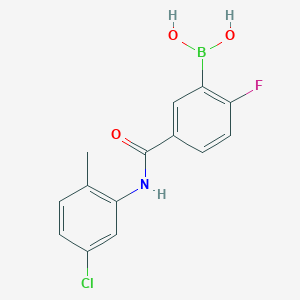
![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
